N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Brand Name: Vulcanchem
CAS No.: 95240-17-8
VCID: VC21498187
InChI: InChI=1S/C16H14N2O2S/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19)
SMILES: CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Molecular Formula: C16H14N2O2S
Molecular Weight: 298.4g/mol

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

CAS No.: 95240-17-8

Cat. No.: VC21498187

Molecular Formula: C16H14N2O2S

Molecular Weight: 298.4g/mol

* For research use only. Not for human or veterinary use.

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide - 95240-17-8

Specification

CAS No. 95240-17-8
Molecular Formula C16H14N2O2S
Molecular Weight 298.4g/mol
IUPAC Name N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide
Standard InChI InChI=1S/C16H14N2O2S/c1-11-7-8-13-14(9-11)21-16(17-13)18-15(19)10-20-12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,17,18,19)
Standard InChI Key WURMMBDBVFQPPP-UHFFFAOYSA-N
SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3
Canonical SMILES CC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=CC=C3

Introduction

Chemical Structure and Properties

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide features a heterocyclic benzothiazole core with a methyl substituent at the 6-position, connected directly to an acetamide group bearing a phenoxy moiety. This structural arrangement combines aromatic and heterocyclic elements, which are common features in pharmacologically active compounds targeting various enzymes and receptors.

The chemical structure consists of three principal components: a 6-methylbenzothiazole heterocycle, an amide linkage, and a phenoxy group. The molecular formula is C16H14N2O2S, with an estimated molecular weight of approximately 298.36 g/mol.

Physicochemical Properties

Based on structural analysis, this compound is expected to exhibit moderate lipophilicity due to the presence of aromatic rings, while the amide and heterocyclic nitrogen provide hydrogen bonding capabilities. The compound likely exists as a crystalline solid at room temperature with limited water solubility but good solubility in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chloroform.

Table 1: Predicted Physicochemical Properties of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

PropertyPredicted ValueBasis of Prediction
Molecular Weight298.36 g/molCalculated from molecular formula C16H14N2O2S
Hydrogen Bond Donors1NH of amide group
Hydrogen Bond Acceptors4N and S of benzothiazole, O and C=O of amide
Topological Polar Surface Area~65-75 ŲEstimated from functional groups
Melting Point~180-220°CBased on similar benzothiazole derivatives
SolubilityLow water solubility, good in organic solventsBased on structural features

Chemical Reactivity

Understanding the chemical reactivity of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide requires consideration of its functional groups and their susceptibility to various chemical transformations.

Reaction Sites and Mechanisms

The compound contains several sites that could participate in chemical reactions:

  • The benzothiazole nitrogen: Can act as a nucleophile in alkylation reactions.

  • The amide NH: Potential site for N-alkylation or acylation under strong basic conditions.

  • The amide carbonyl: Susceptible to nucleophilic attack under certain conditions.

  • The aromatic rings: Can undergo electrophilic aromatic substitution reactions, particularly at activated positions.

  • The methyl group: Can participate in oxidation reactions or serve as a handle for further functionalization.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents.

ModificationPotential Effect on PropertiesPossible Impact on Activity
Halogen at 6-positionIncreased lipophilicity and electron-withdrawing effectEnhanced binding to lipophilic pockets
Additional substituents on phenyl ringAltered electronic distribution and steric bulkModified receptor interactions
Replacement of phenoxy with other aryloxy groupsChanged spatial arrangement and electronic propertiesDifferent binding profile
Extension of the linker between amide and phenoxyIncreased flexibilityAltered fit to binding sites

Research Applications

N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has several potential applications in scientific research and industrial processes.

Building Block for Synthesis

The compound can serve as a versatile building block in organic synthesis, enabling the creation of more complex molecular architectures. Its structure allows for various modifications, which is particularly useful in developing new pharmaceuticals and agrochemicals.

Medicinal Chemistry Applications

In medicinal chemistry, the compound and its derivatives could be explored for:

  • Antimicrobial development: Particularly against resistant strains of bacteria like Mycobacterium tuberculosis, as benzothiazole derivatives have shown promise in this area.

  • Anti-inflammatory agents: The structural features suggest potential anti-inflammatory properties that could be valuable in developing treatments for inflammatory conditions.

  • Enzyme inhibitors: The compound may serve as a starting point for developing specific enzyme inhibitors, which could have applications in treating various diseases.

Material Science Applications

Beyond medicinal applications, this compound may also find use in material science for developing new polymers and coatings. Its chemical stability and reactivity make it suitable for creating materials with specific properties, such as enhanced durability and resistance to environmental factors.

Analytical Methods and Characterization

Various analytical techniques can be employed for the characterization and quality control of N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide.

Spectroscopic Analysis

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR would show characteristic signals for the methyl group, aromatic protons, and amide NH.

    • ¹³C NMR would provide information about carbonyl carbon, aromatic carbons, and the methyl carbon.

  • Infrared (IR) Spectroscopy:

    • Would display characteristic bands for N-H stretching (~3300 cm⁻¹), C=O stretching (~1680 cm⁻¹), and aromatic C=C stretching.

  • Mass Spectrometry:

    • Would confirm the molecular weight and provide fragmentation pattern useful for structural confirmation.

Chromatographic Methods

  • High-Performance Liquid Chromatography (HPLC):

    • Useful for purity determination and quantitative analysis.

    • Monitoring reaction progress during synthesis.

  • Thin-Layer Chromatography (TLC):

    • Provides a simple method for monitoring reactions and assessing purity.

X-ray Crystallography

X-ray crystallography would provide definitive confirmation of the three-dimensional structure, including bond lengths, angles, and packing arrangement in the solid state.

Comparison with Related Compounds

Understanding how N-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide compares to structurally similar compounds provides valuable insights into structure-activity relationships and potential applications.

Structural Analogues

One related compound is N-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide, which shares the 6-methylbenzothiazole core but contains a 2-phenyl-1,3-thiazol-4-yl group instead of the phenoxy moiety .

Table 3: Comparison with a Structural Analogue

PropertyN-(6-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamideN-(6-methyl-1,3-benzothiazol-2-yl)-2-(2-phenyl-1,3-thiazol-4-yl)acetamide
Molecular FormulaC16H14N2O2S (estimated)C19H15N3OS2
Molecular Weight298.36 g/mol (estimated)365.47 g/mol
Core StructureBenzothiazole with direct acetamideBenzothiazole with direct acetamide
SubstituentPhenoxy group2-phenyl-1,3-thiazol-4-yl group
LogP~3.0-4.0 (estimated)5.2771
Hydrogen Bond Acceptors4 (estimated)4
Hydrogen Bond Donors1 (estimated)1

Structural Relationship to Other Benzothiazoles

Another related compound is N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide, which differs by having an additional phenyl linker between the benzothiazole and acetamide groups. This structural difference likely results in different pharmacokinetic properties and potentially different biological activities.

The additional phenyl ring in N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide would be expected to:

  • Increase molecular weight and lipophilicity

  • Provide additional conformational flexibility

  • Potentially alter binding interactions with biological targets

  • Change the electronic distribution across the molecule

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